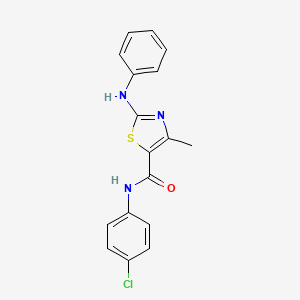![molecular formula C20H17N9 B11193798 4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine](/img/structure/B11193798.png)
4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine is a complex heterocyclic compound that features a quinazoline core substituted with triazolopyrimidine and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the triazolopyrimidine ring followed by its coupling with the quinazoline core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods focus on maximizing yield, reducing reaction times, and ensuring the reproducibility of the product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce different aromatic or aliphatic groups into the molecule.
Scientific Research Applications
4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine and quinazoline derivatives, such as:
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 1,2,4-Triazolo[1,5-a]pyrimidine derivatives
- Quinazoline-based inhibitors
Uniqueness
4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine is unique due to its specific substitution pattern and the combination of triazolopyrimidine and quinazoline moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C20H17N9 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4,6-dimethyl-N-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]quinazolin-2-amine |
InChI |
InChI=1S/C20H17N9/c1-11-4-5-16-14(8-11)12(2)25-19(27-16)28-18-21-7-6-17(26-18)15-9-22-20-23-10-24-29(20)13(15)3/h4-10H,1-3H3,(H,21,25,26,27,28) |
InChI Key |
YDFUZCLBGZUROB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC=CC(=N3)C4=C(N5C(=NC=N5)N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-1H-imidazole-4-carboxamide](/img/structure/B11193716.png)
![N-cyclopentyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11193717.png)
![N-benzyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B11193719.png)

![4-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11193738.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B11193742.png)
![5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl acetate](/img/structure/B11193746.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11193752.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B11193759.png)
![N-(4-ethylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11193767.png)
![4-(2-chlorobenzyl)-N-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B11193784.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11193787.png)
![N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11193793.png)
![3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11193797.png)
